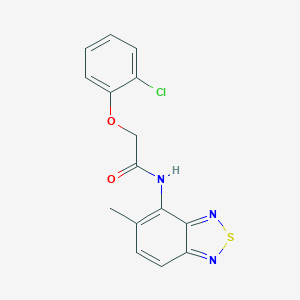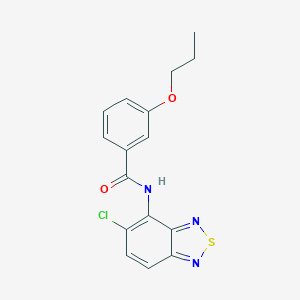![molecular formula C26H26ClN3O3 B244338 N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide, also known as BAY 59-3074, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide involves its selective binding to the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By binding to the dopamine D3 receptor, N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide can modulate the release of dopamine in this pathway, which can have therapeutic effects on addiction and other psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide have been extensively studied. This compound has been shown to have potent and selective affinity for the dopamine D3 receptor, which can modulate the release of dopamine in the mesolimbic pathway. This can have therapeutic effects on addiction and other psychiatric disorders. However, the exact biochemical and physiological effects of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide in lab experiments include its potent and selective affinity for the dopamine D3 receptor, which can provide insights into the regulation of reward and motivation. However, the limitations of using N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide in lab experiments include its potential toxicity and the need for further studies to determine its exact biochemical and physiological effects.
Orientations Futures
There are several future directions for the research on N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide. These include:
1. Further studies to determine the exact biochemical and physiological effects of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide.
2. Investigation of the potential therapeutic applications of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide in addiction, depression, and other psychiatric disorders.
3. Development of new derivatives of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide with improved potency and selectivity for the dopamine D3 receptor.
4. Investigation of the potential side effects and toxicity of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide.
5. Development of new methods for the synthesis of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide with improved efficiency and yield.
Conclusion:
In conclusion, N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its potent and selective affinity for the dopamine D3 receptor, which can modulate the release of dopamine in the mesolimbic pathway. Further studies are needed to determine the exact biochemical and physiological effects of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide and its potential therapeutic applications in addiction, depression, and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide involves a multi-step process. The first step involves the reaction of 3-chloro-4-nitroaniline with 2-methoxybenzoic acid in the presence of thionyl chloride to form 3-chloro-4-[2-methoxybenzoyl]aniline. The second step involves the reaction of 3-chloro-4-[2-methoxybenzoyl]aniline with 4-(2-methylbenzoyl)piperazine in the presence of potassium carbonate to form N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide. The final step involves the demethylation of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide using boron tribromide to form N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide.
Applications De Recherche Scientifique
N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent and selective affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Therefore, N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide has been investigated as a potential treatment for addiction, depression, and other psychiatric disorders.
Propriétés
Formule moléculaire |
C26H26ClN3O3 |
|---|---|
Poids moléculaire |
464 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-18-6-3-4-9-22(18)26(32)30-14-12-29(13-15-30)24-11-10-20(17-23(24)27)28-25(31)19-7-5-8-21(16-19)33-2/h3-11,16-17H,12-15H2,1-2H3,(H,28,31) |
Clé InChI |
ZBWHADRYOJFLCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)Cl |
SMILES canonique |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(2-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244260.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B244264.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide](/img/structure/B244265.png)
![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)




![3-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244277.png)
![3-bromo-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244278.png)